molecular formula C13H11NO3 B1393771 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid CAS No. 1255637-89-8

4-(3-Methoxyphenyl)pyridine-2-carboxylic acid

Cat. No. B1393771
CAS RN: 1255637-89-8
M. Wt: 229.23 g/mol
InChI Key: WYAMUUQZZQEKJB-UHFFFAOYSA-N
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Description

“4-(3-Methoxyphenyl)pyridine-2-carboxylic acid” is a compound with the molecular formula C13H11NO3 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .

Scientific Research Applications

Biochemical Receptor Interaction

4-(3-Methoxyphenyl)pyridine-2-carboxylic acid is involved in the synthesis of pharmacologically significant compounds. One derivative, notable for its interaction with 5-hydroxytryptamine (5-HT3) receptors, showed potential for treating conditions like irritable bowel syndrome and chemotherapy-associated nausea and vomiting. The compound demonstrated significant potency in animal models, hinting at its possible receptor-binding dynamics and therapeutic potential (Ohta et al., 1996).

GABAA Receptor Affinity

Research has also identified compounds with structural similarity to this compound showing selective affinity for GABA(A) receptors. This selectivity suggests potential applications in modulating neurological conditions such as anxiety. The study provides insight into the role of α3-containing GABA(A) receptors in anxiety disorders, potentially guiding the development of targeted anxiolytic therapies (Atack et al., 2005).

Analgesic and Anti-inflammatory Applications

Derivatives of this compound have been studied for their analgesic and anti-inflammatory properties. Research indicates that certain derivatives may offer non-ulcerogenic alternatives for pain and inflammation management, showing significant activity without causing gastric lesions, a common side effect of many anti-inflammatory drugs (Berk et al., 2009).

Vasodilator and Antihypertensive Properties

Compounds related to this compound have been synthesized and evaluated for their potential in treating cardiovascular conditions. Certain derivatives exhibited significant vasodilator and antihypertensive activities, suggesting their utility in developing new cardiovascular agents (Adachi et al., 1988).

Anti-Estrogenic Activity

Some derivatives have demonstrated potent antiestrogenic activity, indicating their potential use in managing conditions sensitive to estrogen levels. These findings could be significant for developing therapies for hormone-dependent diseases (Jones et al., 1979).

Imaging and Diagnostic Applications

Derivatives of this compound have been used to develop novel radiopharmaceuticals for imaging purposes, particularly in renal diagnostics. This application underscores the compound's versatility and potential in medical imaging and diagnostics (Edwards et al., 1993).

properties

IUPAC Name

4-(3-methoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)10-5-6-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAMUUQZZQEKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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